Isopropylphosphonic acid

Description

Significance of Organophosphorus Compounds in Chemical Synthesis and Materials Science

Organophosphorus compounds are integral to modern chemical synthesis and materials science. Their utility stems from the unique electronic and steric properties conferred by the phosphorus atom. In chemical synthesis, they serve as crucial reagents and ligands. frontiersin.org For instance, phosphonates are widely used in variations of the Wittig reaction for alkene synthesis, and phosphines are indispensable ligands in metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. frontiersin.org The development of chiral phosphine (B1218219) ligands has been particularly impactful in asymmetric catalysis, leading to high stereoselectivity in the synthesis of pharmaceuticals and other fine chemicals. frontiersin.org

In materials science, organophosphorus compounds are valued for their contributions to the development of advanced materials. They are recognized as effective, environmentally benign flame retardants due to their low smoke and toxicity profiles. frontiersin.orgwikipedia.org The phosphoryl (P=O) group's strong coordination ability with metals is exploited in the design of metal extractants and for modifying the surfaces of materials to enhance properties like corrosion resistance and adhesion. frontiersin.orgmdpi.com Furthermore, the stable C-P bond imparts thermal and hydrolytic stability to materials, making them suitable for demanding applications. smolecule.com

Classification and Structural Characteristics of Alkylphosphonic Acids

Alkylphosphonic acids are characterized by the general formula R-P(O)(OH)₂, where 'R' is an alkyl group. nih.govscbt.com They are a subclass of phosphonic acids, which are organophosphorus compounds containing a C-PO(OH)₂ group. wikipedia.org The defining feature of these molecules is the direct, highly stable carbon-phosphorus bond. smolecule.com

Structurally, the phosphorus atom in alkylphosphonic acids is tetrahedral. wikipedia.org These acids are diprotic, meaning they can donate two protons from the hydroxyl groups attached to the phosphorus atom. wikipedia.org Their physical and chemical properties are significantly influenced by the nature of the alkyl group. For example, the length and branching of the alkyl chain affect solubility, with longer chains generally leading to decreased water solubility. scbt.com

The stability of alkylphosphonic acids is a key characteristic. The C-P bond is resistant to cleavage under many conditions, which contributes to their persistence and utility in various applications. smolecule.com They are generally nonvolatile solids and exhibit poor solubility in organic solvents but are soluble in water and alcohols. wikipedia.org

Position of Isopropylphosphonic Acid within the Alkylphosphonic Acid Family

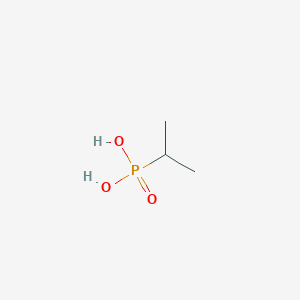

This compound, with the chemical formula C₃H₉O₃P, holds a specific position within the alkylphosphonic acid family as a branched-chain derivative. cymitquimica.comaxios-research.com Its structure consists of an isopropyl group, (CH₃)₂CH-, directly bonded to the phosphorus atom of the phosphonic acid moiety. This branching distinguishes it from its linear isomer, n-propylphosphonic acid.

The presence of the isopropyl group influences its steric and electronic properties, which in turn affects its reactivity and interaction with other molecules. This compound and its esters are used as intermediates in the synthesis of more complex organophosphorus compounds, including those with potential applications in agriculture and pharmaceuticals. ontosight.ai For instance, it can be a precursor for the synthesis of pesticides and herbicides. smolecule.com

Historical Context and Evolution of Research on Phosphonic Acids

The study of phosphonic acids dates back to the 19th century, with the first synthesis of bisphosphonates reported in 1897. wikipedia.org However, it was the work of Gerold Schwarzenbach in 1949 that highlighted their effectiveness as chelating agents, sparking broader interest in their properties and applications. wikipedia.org The discovery of naturally occurring phosphonates in 1959 further expanded the field, revealing their presence in various organisms and biological membranes. wikipedia.orgnih.gov

Early research focused on fundamental synthesis and characterization. The development of synthetic methods like the Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction were pivotal in accessing a wider range of phosphonic acid derivatives. wikipedia.orgatamankimya.com Over the decades, research has evolved to explore their diverse applications. In medicine, phosphonates have become important as bioisosteres for phosphates in antiviral drugs and as agents for treating bone disorders like osteoporosis. wikipedia.orgacs.org

In recent years, there has been a surge in research focusing on the development of more efficient and sustainable synthetic methods, including electrochemical and catalytic approaches. acs.orgbeilstein-journals.org There is also growing interest in their use in materials science for creating functional coatings, and in environmental science for their role as chelating agents and their potential impact as pollutants. mdpi.comrsc.org The discovery of alkylphosphonic acids in the Murchison meteorite has even extended research into the realm of astrophysics and the origins of life. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLPLEZDTSBZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276748 | |

| Record name | ISOPROPYLPHOSPHONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4721-37-3 | |

| Record name | Isopropylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOPROPYLPHOSPHONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropylphosphonic Acid and Its Derivatives

Direct Synthesis Approaches

Direct methods offer the advantage of forming the phosphonic acid in a single synthetic step from readily available phosphorus sources.

The direct synthesis of alkylphosphonic acids can be achieved through the reaction of phosphorous acid (H₃PO₃) with olefins. google.comnih.gov This method is advantageous as it is a one-step process that does not require the use of alcohols as starting materials, thereby avoiding the production of halogenated organic by-products often seen in other routes. google.com The reaction typically involves the free-radical addition of phosphorous acid to an olefin, such as propylene, to form the P-C bond directly. google.com

The process is often initiated by free-radical initiators, like azo compounds, and can be carried out in the melt of the phosphorous acid or in a solvent. google.com While this approach is direct, a significant challenge lies in the purification of the final product. nih.gov Due to the high polarity of phosphonic acids, purification often requires methods like crystallization, precipitation, or dialysis, as standard chromatographic techniques are less effective. nih.gov

Conversion from Phosphonate (B1237965) Esters

A more common and often more versatile approach to synthesizing isopropylphosphonic acid involves the dealkylation of its corresponding dialkyl esters, such as diisopropyl isopropylphosphonate or diethyl isopropylphosphonate. nih.govbeilstein-journals.org These ester precursors can be synthesized through various organophosphorus reactions, including the Michaelis-Arbuzov reaction. google.com The final step is the cleavage of the P-O-C ester bonds to liberate the free phosphonic acid. Two primary methods for this conversion are acid-catalyzed hydrolysis and silyldealkylation.

The hydrolysis of dialkyl phosphonates using concentrated strong acids like hydrochloric acid (HCl) is a classical method for producing phosphonic acids. nih.govtandfonline.com This process involves heating the phosphonate ester in the presence of the acid to cleave the two ester linkages.

However, these conditions are often harsh and may not be suitable for substrates containing sensitive functional groups. tandfonline.com The reaction proceeds by cleaving the ester bonds, releasing the corresponding alcohols and yielding the phosphonic acid.

The mechanism of acid-catalyzed hydrolysis of phosphonate esters can vary depending on the structure of the alkyl group. mdpi.comucoz.com For phosphonates with secondary alkyl groups, such as the isopropyl group, the hydrolysis can proceed through a pathway involving a carbocation intermediate (AAL1 mechanism). ucoz.comviu.ca

In this mechanism, the oxygen atom of the ester's alkoxy group is protonated by the strong acid, making the corresponding alcohol a good leaving group. Departure of the alcohol results in the formation of a secondary isopropyl carbocation. This carbocation is then captured by water to form isopropanol (B130326). This pathway is favored for groups that can form relatively stable carbocations. ucoz.com Studies have shown that during acid catalysis, isopropyl phosphonate derivatives are hydrolyzed faster than the corresponding methyl esters, which is consistent with a mechanism that involves stabilization of a positive charge on the alkyl group. mdpi.com This contrasts with base-catalyzed hydrolysis, which typically proceeds via nucleophilic attack at the phosphorus center (BAC2 mechanism) and where methyl esters react much faster than isopropyl esters due to reduced steric hindrance. mdpi.comucoz.com

A significantly milder and highly efficient method for the dealkylation of phosphonate esters is the McKenna procedure. nih.govbeilstein-journals.orgrsc.org This two-step process involves the reaction of the dialkyl phosphonate with a halotrimethylsilane, followed by hydrolysis or alcoholysis of the resulting silyl (B83357) ester intermediate. rsc.orgd-nb.info This method avoids the harsh acidic conditions of direct hydrolysis, making it compatible with a wider range of functional groups. tandfonline.com

The key intermediate in this reaction is the bis(trimethylsilyl) phosphonate, which is highly susceptible to hydrolysis under neutral conditions, yielding the phosphonic acid and hexamethyldisiloxane. rsc.org

Bromotrimethylsilane (B50905) (BTMS) is the reagent most commonly and effectively used in the McKenna procedure. rsc.orgd-nb.info It is highly selective for the cleavage of the P-O alkyl bond over other potentially reactive functional groups, such as carboxylate esters. rsc.orgrsc.org The reaction of a dialkyl isopropylphosphonate with BTMS cleanly and often quantitatively converts it into bis(trimethylsilyl) isopropylphosphonate. rsc.org

The reaction is typically carried out at room temperature in a non-protic solvent like chloroform (B151607) or acetonitrile (B52724). d-nb.info The resulting silyl ester is then easily hydrolyzed by the addition of water or an alcohol like methanol (B129727) to give this compound in high yield. beilstein-journals.orgrsc.org The mildness, selectivity, and high yields have made the BTMS-mediated McKenna procedure the gold standard for preparing phosphonic acids from their dialkyl esters. d-nb.info The relative reactivity for dealkylation with BTMS follows the order: dimethyl > diethyl > di-isopropyl phosphonates. rsc.org

Table of Comparison: Dealkylation Methods for Dialkyl Isopropylphosphonates

| Feature | Acid-Catalyzed Hydrolysis | McKenna Procedure (using BTMS) |

| Reagents | Concentrated Strong Acid (e.g., HCl, HBr) | Bromotrimethylsilane (BTMS), then H₂O or MeOH |

| Conditions | Harsh, often requires high temperatures. tandfonline.com | Mild, typically room temperature. d-nb.info |

| Selectivity | Low, can affect other acid-sensitive groups. tandfonline.com | High, very selective for P-O-C bond cleavage. rsc.orgrsc.org |

| Intermediate | Protonated ester, potential carbocation. ucoz.comviu.ca | Bis(trimethylsilyl) phosphonate ester. beilstein-journals.orgrsc.org |

| Byproducts | Alkyl halides (if HBr/HCl used). google.com | Hexamethyldisiloxane, Alkyl bromide. |

| Compatibility | Limited for complex molecules. tandfonline.com | Broad, compatible with many functional groups. rsc.org |

Silyldealkylation using Halotrimethylsilanes (McKenna Procedure)

Role of Methanolysis in Desilylation

The McKenna reaction is a prominent two-step method for the dealkylation of dialkyl phosphonates to yield phosphonic acids. beilstein-journals.orgd-nb.info The first step involves the reaction of a dialkyl phosphonate with bromotrimethylsilane (BTMS), which converts the alkyl phosphonate esters into bis(trimethylsilyl) phosphonate intermediates. d-nb.infobeilstein-journals.org

Microwave-Accelerated McKenna Synthesis for Isopropyl Esters

The conventional McKenna synthesis, while effective, can sometimes require long reaction times, especially for sterically hindered esters like diisopropyl phosphonates. mdpi.com To overcome this limitation, microwave-assisted synthesis has been applied to greatly accelerate the silyldealkylation step. mdpi.com This technique has been systematically investigated for the dealkylation of methyl, ethyl, and isopropyl phosphonate diesters. mdpi.com

Under microwave irradiation, the dealkylation of diisopropyl phosphonate esters with bromotrimethylsilane (BTMS) proceeds significantly faster than with conventional heating. mdpi.com For instance, the reaction of an isopropyl ester can be completed in just 2 minutes at 80°C in sulfolane, or within 20-30 minutes at 60-80°C in solvents like acetonitrile (ACN), dimethylformamide (DMF), or 1,4-dioxane. mdpi.com These microwave-assisted reactions are often more than 100 times faster than their conventionally heated counterparts, which may not reach completion even after several hours. mdpi.com A key advantage is that these rapid conversions can be achieved with only a small excess of BTMS in unsealed vessels at ambient pressure. mdpi.com The ability to achieve quantitative silylation of isopropyl esters under these mild and rapid conditions represents a significant improvement over the traditional method. mdpi.com

| Reaction Parameter | Conventional Heating | Microwave (MW-BTMS) |

| Ester Type | Diisopropyl Phosphonate | Diisopropyl Phosphonate |

| Reaction Time | Several hours, may not reach completion | 2-30 minutes |

| Temperature | Often requires higher temperatures | 60-80°C |

| Conditions | Standard reflux | Ambient pressure, unsealed vessel |

| Efficiency | Slower, less efficient for bulky esters | Highly accelerated, quantitative yields |

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

An alternative strategy for synthesizing phosphonic acids, which avoids the potentially harsh acidic conditions of other hydrolysis methods, is the catalytic hydrogenolysis of dibenzyl phosphonates. beilstein-journals.orgd-nb.info Dibenzyl phosphonates are suitable precursors as the benzyl (B1604629) groups can be selectively removed under mild conditions. d-nb.inforesearchgate.net

This method typically involves the use of a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.orgd-nb.info This is the most common and widely used catalyst for preparing phosphonic acids from their dibenzyl esters. beilstein-journals.orgd-nb.inforesearchgate.net The reaction effectively cleaves the benzyl-oxygen bond to release the free phosphonic acid and toluene (B28343) as a byproduct. This method is noted for its clean conversion and utility in synthesizing various phosphonic acids. beilstein-journals.orgd-nb.info It is also possible to achieve selective cleavage; for example, a monoalkyl-monobenzyl phosphonate can be hydrogenolyzed to yield a mono-hydrolyzed phosphonate. beilstein-journals.orgd-nb.info

Dealkylation with Boron Reagents

Dealkylation of dialkyl phosphonates, including diisopropyl phosphonates, can be effectively achieved using boron reagents, notably boron tribromide (BBr₃). beilstein-journals.orgnih.govlookchem.com This method is valued for its mild and efficient reaction conditions. beilstein-journals.orgnih.gov The reaction proceeds by treating the dialkyl phosphonate with BBr₃ in an aprotic solvent like toluene. beilstein-journals.orgnih.gov The process involves an initial step at a low temperature (e.g., -30°C) followed by heating (e.g., to 70°C) for several hours. beilstein-journals.orgnih.gov

The reaction mechanism is thought to involve the formation of an initial adduct between the phosphonate and the boron reagent, which then decomposes through a bis-bromodealkylation process. beilstein-journals.orgnih.gov A final methanolysis step yields the phosphonic acid with quantitative conversion and high yields, often up to 95%. d-nb.inforesearchgate.net A significant advantage of this procedure is its selectivity for P-O bond dealkylation, making it compatible with a wide range of other functional groups such as esters, ketones, and alcohols. d-nb.infolookchem.com Boron tribromide has been shown to cleanly and quantitatively convert dimethyl, diethyl, diisopropyl, and di-tert-butyl phosphonates into their corresponding phosphonic acids. lookchem.comresearchgate.net

| Dialkyl Phosphonate Ester | Reagent | Yield of Phosphonic Acid |

| Dimethyl Phosphonate | BBr₃, then MeOH | 90% |

| Diethyl Phosphonate | BBr₃, then MeOH | 95% |

| Diisopropyl Phosphonate | BBr₃, then MeOH | 89% |

| Di-tert-butyl Phosphonate | BBr₃, then MeOH | 84% |

Synthesis from Dichlorophosphine and Dichlorophosphine Oxide Precursors

This compound can be synthesized from organophosphorus precursors containing direct phosphorus-carbon bonds, such as dichloroisopropylphosphine (B1582907) and its corresponding oxide. beilstein-journals.orgnih.gov The synthesis of dichloroisopropylphosphine itself typically involves the reaction of phosphorus trichloride (B1173362) with an isopropyl Grignard reagent, like isopropylmagnesium chloride.

Once the dichlorophosphine or dichlorophosphine oxide is obtained, the final step to produce the phosphonic acid is hydrolysis. beilstein-journals.orgnih.gov This hydrolysis can be performed under either acidic or basic conditions. beilstein-journals.orgnih.gov For example, hydrolysis of a dichlorophosphine oxide with aqueous sodium hydroxide (B78521) (NaOH), followed by acidification, affords the desired phosphonic acid. beilstein-journals.orgnih.govnii.ac.jp Similarly, hydrolysis under acidic conditions using hydrochloric acid (HCl) can also yield the product, though it may require longer reaction times. beilstein-journals.orgnih.gov In a two-step approach, a dichlorophosphine can first be oxidized to the dichlorophosphine oxide using an oxidizing agent like sulfuryl chloride, and then subsequently hydrolyzed to the phosphonic acid. beilstein-journals.orgnih.gov

Oxidation of Phosphinic Acids

The oxidation of phosphinic acids presents another direct route to phosphonic acids. beilstein-journals.orgnih.govresearchgate.net Phosphinic acids, which contain a P-H bond, can be converted to phosphonic acids, which have a P-OH group in its place. This transformation can be achieved using various oxidizing agents. researchgate.netkent.ac.uk

Air or oxygen can serve as the oxidant, often in the presence of a transition metal catalyst such as palladium salts. researchgate.netnih.gov For instance, an efficient procedure involves transforming the H-phosphinic acid into a trivalent trimethylsilyl (B98337) ester intermediate by reacting it with hexamethyldisilazane; this intermediate is then oxidized by air, followed by methanolysis to yield the phosphonic acid. researchgate.net Hydrogen peroxide is also a commonly used oxidant for this conversion. kent.ac.uk The Atherton-Todd reaction conditions (CCl₄, NEt₃, H₂O) can also be applied to facilitate the oxidation of a phosphinic acid to a phosphonic acid. researchgate.net

Synthesis of Specific this compound Derivatives

The synthesis of precursors to this compound, such as its dialkyl esters, is a critical first step in many of the methodologies described above. Diisopropyl isopropylphosphonate is a common precursor. One of the most fundamental methods for creating the phosphorus-carbon bond in these compounds is the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite (B83602), such as triisopropyl phosphite, with an alkyl halide, in this case, an isopropyl halide.

Another relevant synthetic approach is the Pudovik reaction, which involves the addition of a dialkyl phosphonate (like diisopropyl phosphonate) across a carbon-oxygen double bond. mdpi.com For example, reacting diisopropyl phosphonate with an appropriate aldehyde in the presence of a base can yield α-hydroxyphosphonates. mdpi.com Furthermore, the esterification of phenyl phosphinic acid in neat isopropanol at elevated temperatures has been used to produce isopropyl phenyl-H-phosphinate, a key starting material for synthesizing other chiral phosphonate derivatives. mdpi.com

Preparation of Isopropylphosphonic Dihalides

The synthesis of isopropylphosphonic dihalides, particularly isopropylphosphonic dichloride, is a crucial step for obtaining various derivatives. One established method involves the reaction of isopropyl chloride with phosphorus trichloride in the presence of aluminum chloride (AlCl₃). This forms a complex which is then oxidized to yield isopropylphosphonic dichloride. cdnsciencepub.com The product from this reaction is identical to that produced from n-propyl chloride under the same conditions, confirming the formation of the isopropyl structure. cdnsciencepub.com

Another approach involves the reaction of diethylisopropylphosphonate with phosphorus pentachloride (PCl₅) and trichlorophosphate at elevated temperatures (110 °C) for several hours, which produces isopropylphosphonic dichloride in high yield. chemicalbook.com

Detailed reaction data for a typical synthesis is presented below:

| Reactants | Reagents/Conditions | Product | Yield | Boiling Point | Refractive Index (nD) |

| Isopropyl chloride, Phosphorus trichloride | 1) AlCl₃; 2) Oxidation | Isopropylphosphonic dichloride | 60% | 37°C @ 1.5 mm Hg | 1.4647 (at 20°C) |

| Diethylisopropylphosphonate | PCl₅, POCl₃, 110°C, 4h | Isopropylphosphonic dichloride | 84% | Not specified | Not specified |

Data sourced from multiple synthetic procedures highlighting common yields and physical constants. cdnsciencepub.comchemicalbook.com

Esterification of this compound to Form Alkyl Esters

The esterification of phosphonic acids like this compound is a more complex process than that of carboxylic acids because it can yield both mono- and diesters. nih.gov The selectivity of the reaction is highly dependent on the conditions and reagents used. nih.govresearchgate.net

A highly effective and selective method for the esterification of phosphonic acids utilizes triethyl orthoacetate. nih.govresearchgate.net This reagent can also serve as the solvent. A significant finding is the influence of temperature on the product outcome. At lower temperatures (e.g., 30°C), the reaction selectively produces the monoester, while higher temperatures favor the formation of the diester. nih.govresearchgate.net The reaction proceeds through a key intermediate, a 1,1-diethoxyethyl ester of the phosphonic acid. nih.gov

The classic Fischer-Speier esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is also applicable. masterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is typically used, and water is removed as it forms. masterorganicchemistry.com The reverse reaction, acid-catalyzed hydrolysis, has been studied, and it was noted that isopropyl phosphonate esters hydrolyze faster than their corresponding methyl esters. mdpi.com

| Method | Reagent/Catalyst | Temperature | Primary Product | Key Feature |

| Orthoester Method | Triethyl orthoacetate | 30°C | Monoethyl ester | High selectivity for monoester |

| Orthoester Method | Triethyl orthoacetate | > 30°C | Diethyl ester | Temperature-controlled selectivity |

| Fischer-Speier | Alcohol, H₂SO₄ (conc.) | Heat | Ester (mono- or di-) | Equilibrium-driven; requires excess alcohol |

This table summarizes findings on the selective esterification of phosphonic acids. nih.govresearchgate.netmasterorganicchemistry.com

Synthetic Routes to Alkyl Methylphosphonic Acids (e.g., Isopropyl Methylphosphonic Acid)

Isopropyl methylphosphonic acid (IMPA) is a significant derivative, and several synthetic pathways have been developed for its preparation.

One direct and simple method involves the reaction of equimolar amounts of isopropanol with methylphosphonic dichloride in a solvent like toluene. pnnl.govtandfonline.com This is followed by the addition of excess water to hydrolyze the intermediate monochloride. pnnl.gov The desired product, isopropyl methylphosphonic acid, can then be isolated from by-products such as methylphosphonic acid and diisopropyl methylphosphonate (B1257008) through a solvent extraction process using chloroform. pnnl.govtandfonline.com This approach can yield a product with greater than 95% purity. pnnl.gov

A more complex, multi-stage route has also been described. researchgate.netrsc.org This synthesis involves three main steps:

Transesterification : Trimethyl phosphite is reacted with an alcohol (e.g., isopropanol) in the presence of a sodium catalyst to produce a mixed phosphite, (MeO)₂POR.

Arbusov Reaction : The mixed phosphite is then treated with methyl iodide, which results in the formation of an alkyl methyl methylphosphonate, RO(MeO)P(O)Me.

Selective Demethylation : The final step involves the selective removal of the methyl group from the phosphorus center using bromotrimethylsilane, followed by methanolysis to yield the desired alkyl hydrogen methylphosphonate, such as isopropyl methylphosphonic acid. researchgate.netrsc.org

Additionally, isopropyl methylphosphonic acid is the degradation product of diisopropyl methylphosphonate (DIMP). wikipedia.org DIMP itself can be synthesized via a modified Arbusov rearrangement by reacting triisopropyl phosphite with methyl iodide. orgsyn.org

| Synthetic Route | Key Reactants | Key Steps | Yield | Purity |

| Direct Method | Isopropanol, Methylphosphonic dichloride | 1) Reaction in toluene; 2) Hydrolysis; 3) Solvent extraction | ~38% | >95% |

| Three-Stage Route | Trimethyl phosphite, Isopropanol, Methyl iodide | 1) Transesterification; 2) Arbusov reaction; 3) Demethylation | 60-97% (final step) | Not specified |

| From DIMP | Diisopropyl methylphosphonate (DIMP) | Degradation/Hydrolysis | Not applicable | Not applicable |

This table compares the different synthetic strategies for producing Isopropyl Methylphosphonic Acid. pnnl.govtandfonline.comresearchgate.netrsc.orgorgsyn.org

Chemical Reactivity and Reaction Mechanisms of Isopropylphosphonic Acid

Acid-Base Equilibria and Proton Transfer Phenomena

Isopropylphosphonic acid (iPr-PA) is a dibasic acid, meaning it can donate two protons in aqueous solutions. The acidity of phosphonic acids is a key characteristic, and the dissociation occurs in two distinct steps, each with its own acid dissociation constant (pKa). The general structure of phosphonic acids, with a central phosphorus atom bonded to an alkyl group, a hydroxyl group, and a phosphonyl group (P=O), influences their acidic nature. The inductive effect of the alkyl group and the resonance stabilization of the resulting phosphonate (B1237965) anion are significant factors.

The two dissociation equilibria for this compound can be represented as follows:

First Dissociation: C₃H₇P(O)(OH)₂ ⇌ C₃H₇P(O)(OH)O⁻ + H⁺

Second Dissociation: C₃H₇P(O)(OH)O⁻ ⇌ C₃H₇P(O)(O)₂²⁻ + H⁺

While specific experimental pKa values for this compound are not readily found in the cited literature, they can be estimated based on structurally similar compounds. For instance, tert-butylphosphonic acid, which also has a secondary alkyl group, exhibits pKa values of pKa₁ = 2.79 and pKa₂ = 8.88. These values indicate that the first proton is moderately acidic, comparable to carboxylic acids, while the second proton is much weaker, requiring more basic conditions for removal.

Table 1: Acidity Constants of a Structurally Similar Phosphonic Acid

| Compound | pKa₁ | pKa₂ |

|---|---|---|

| tert-Butylphosphonic acid | 2.79 | 8.88 |

Data sourced from reference . This interactive table provides the pKa values for tert-butylphosphonic acid, offering a reference for the expected acidity of this compound.

The interaction between an acid and a base can range from hydrogen bonding to complete proton transfer, forming a salt. The outcome is often predicted by the difference in pKa values (ΔpKa) between the acid and the conjugate acid of the base. Pyridine (B92270) is a weak organic base, and its interaction with phosphonic acids can result in the formation of either a co-crystal, held together by strong hydrogen bonds (O-H···N), or a proton-transfer salt (O⁻···H-N⁺). rsc.orgrsc.org

Studies on similar systems, like diphenylphosphinic acid with substituted pyridines, have shown that proton transfer readily occurs, forming stable N-H···O hydrogen bonds. rug.nl For the interaction between this compound and pyridine, a proton transfer is expected, leading to the formation of a pyridinium (B92312) isopropylphosphonate salt. The extent of this transfer can be influenced by factors such as the solvent and the local crystalline environment. rsc.orgrsc.org Density Functional Theory (DFT) calculations are often employed to model the energy landscape of such interactions and to confirm the location of the proton, thereby distinguishing between a co-crystal and a true salt. rug.nlnih.gov Research on related systems has shown that the functional groups on the pyridine can play a significant role in whether a salt or co-crystal is formed. rsc.org

Complexation and Coordination Chemistry with Metal Ions

The phosphonate group (-PO₃H₂) is an excellent ligand for a wide variety of metal ions, forming stable metal-phosphonate complexes. ontosight.ai This ability is due to the negatively charged oxygen atoms, which act as hard Lewis bases, readily coordinating with metal cations (Lewis acids). This compound can act as a monodentate, bidentate, or tridentate ligand, depending on the pH, the metal ion, and the stoichiometry of the reaction, leading to the formation of mononuclear complexes or extended metal-organic frameworks (MOFs).

The stability of these complexes is described by stability constants (log K), which quantify the equilibrium of the complex formation in solution. wikipedia.orgscispace.com While comprehensive stability data for this compound itself is sparse in the reviewed literature, data for closely related aminophosphonic acids, such as aminotri-(this compound), demonstrate high stability constants for their metal complexes. googleapis.com The complexation process is highly dependent on pH, which dictates the protonation state of the phosphonic acid ligand. researchgate.net

Research on phosphonate binding to metal-organic frameworks provides thermodynamic insights into these interactions. acs.orgnih.govconsensus.appresearchgate.net Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic profile (Ka, ΔH, ΔS, ΔG) of phosphonate binding to metal centers in MOFs, revealing that the strength of this interaction can significantly influence the material's properties. acs.orgnih.govconsensus.app

Table 2: General Trends in Metal-Phosphonate Complex Stability

| Metal Ion Type | Interaction Strength | Typical Coordination |

|---|---|---|

| Alkali Metals (e.g., Na⁺, K⁺) | Weak | Primarily electrostatic |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Moderate | Ionic and covalent character |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) | Strong | Forms stable chelate rings |

| Lanthanides/Actinides | Very Strong | High affinity, used in separation |

This interactive table summarizes the general trends in the stability of complexes formed between phosphonate ligands and different classes of metal ions.

Derivatization Reactions

The hydroxyl groups of this compound can undergo reactions to form esters and amides, which are important synthetic intermediates.

Esterification: Phosphonic acid esters can be synthesized through several routes. A common method involves the reaction of the phosphonic acid with an alcohol. However, direct esterification can be challenging. More efficient methods often start from phosphonic acid derivatives. For example, dialkyl isopropylphosphonates can be prepared via reactions like the Michaelis-Arbuzov reaction, which involves reacting a trialkyl phosphite (B83602) with an isopropyl halide. researchgate.net Alternatively, selective esterification to form monoesters or diesters can be achieved by reacting the phosphonic acid with alkoxy group donors like triethyl orthoacetate. nih.govresearchgate.net The reaction temperature is a critical factor, with lower temperatures favoring the formation of monoesters and higher temperatures yielding diesters. researchgate.net The synthesis of specific esters, such as phosphonic acid, (1-methylethyl)-, bis(2-t-butylphenyl) ester, involves reacting this compound with the corresponding phenol (B47542) in the presence of a catalyst. ontosight.ai

Amidation: The synthesis of phosphonic amides can be achieved by activating the phosphonic acid, similar to carboxylic acid amidation. Propylphosphonic anhydride (B1165640) (T3P®) is a potent coupling reagent used for forming amide bonds from carboxylic acids and could be applied to phosphonic acids. organic-chemistry.org Another approach involves the reaction of a phosphonic acid ester with an amine. massey.ac.nz Rhodium-catalyzed processes have also been developed for the one-step synthesis of N-alkyl amides from olefins, amines, and carbon monoxide in the presence of water, a method potentially adaptable for creating phosphonamides. google.com

The hydroxyl groups of this compound can be replaced by halogens to form alkylphosphonic dihalides. These reactions typically employ standard halogenating agents. For instance, reacting a phosphonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding phosphonic dichloride. thieme-connect.dethieme-connect.de These dihalides are stable compounds, particularly the dichloro and difluoro derivatives. thieme-connect.dethieme-connect.de

It is important to note that under certain conditions, particularly for 1-aminoalkylphosphonic acids, halogenating agents like bromine-water or chlorine-water can promote the cleavage of the carbon-phosphorus (C-P) bond, a reaction known as dephosphonylation. researchgate.netrsc.org While this compound lacks the amino group that facilitates this specific cleavage pathway, it highlights the reactivity of the C-P bond under oxidative halogenating conditions.

Investigating Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides information on the rate of a chemical process, while thermodynamics describes the energy changes and spontaneity.

Kinetics:

Esterification: Kinetic studies on the esterification of phenyl phosphonic acid, a related compound, have shown that the reaction follows a pseudo-second-order model. scientific.net The activation energy for this process was determined to be 62.63 kJ/mol. scientific.net The reverse reaction, the acidic hydrolysis of phosphonate esters, has also been studied kinetically. The hydrolysis of dialkyl α-hydroxybenzylphosphonates occurs in two steps, with the cleavage of the second ester bond being the rate-determining step. nih.gov

Amidation: The kinetics of the reaction between a diethyl ester of an aminophosphonic acid and phenyl isocyanate was found to be second order, with an observed autocatalytic effect from the product. tandfonline.com

Thermodynamics:

Complexation: The thermodynamics of phosphonate binding to metal ions has been investigated using techniques like isothermal titration calorimetry (ITC). acs.orgnih.govconsensus.app These studies provide direct measurement of the enthalpy (ΔH) and entropy (ΔS) of binding, from which the Gibbs free energy (ΔG) and the association constant (Ka) can be calculated. researchgate.net For example, the binding of phosphonates to metal-organic frameworks has been shown to be a key factor in their catalytic activity, with stronger binding deactivating the catalyst by preventing product turnover. acs.orgnih.gov The interaction is generally enthalpically driven, indicating the formation of strong coordinate bonds.

Supramolecular Assembly Driven by Hydrogen Bonding

The molecular structure of this compound, featuring both a hydrogen bond donor (P-OH) and acceptor (P=O) group, facilitates the formation of extended supramolecular structures through intermolecular hydrogen bonding. The nature and stability of these assemblies are highly dependent on the surrounding environment, particularly the solvent.

The self-assembly of phosphonic acids, including this compound, is markedly influenced by the polarity of the solvent. In non-polar solvents, the formation of discrete, cyclic aggregates is favored, while polar solvents tend to promote the formation of linear, polymeric chains. This behavior is a consequence of the solvent's ability to compete for hydrogen bonding sites.

Detailed studies on tert-butylphosphonic acid, a structurally similar compound, provide insight into the aggregation behavior that can be extrapolated to this compound. In non-polar solvents like chloroform (B151607) (CDCl₃), tert-butylphosphonic acid is observed to form stable hexameric clusters. These hexamers are held together by a cooperative network of hydrogen bonds. Conversely, in more polar environments such as acetonitrile (B52724), the formation of one-dimensional polymeric chains is favored. This solvent-dependent transition from cyclic hexamers to linear polymers is a key characteristic of the supramolecular chemistry of phosphonic acids.

The aggregation process is also influenced by concentration. At low concentrations, monomeric species are more prevalent, while higher concentrations favor the formation of larger aggregates like hexamers or polymers. The strength of the hydrogen bonds within these clusters is significant, with average energies calculated to be around 42–43 kJ/mol for neutral clusters of tert-butylphosphonic acid.

The interplay of hydrogen bonding, electrostatic interactions, and dispersive forces governs the formation of these supramolecular structures. nih.gov The specific geometry of the phosphonic acid and the nature of the solvent dictate the final aggregated form. nih.gov

Table 1: Solvent-Dependent Aggregation of Structurally Similar Phosphonic Acids

| Solvent Polarity | Predominant Aggregate Structure | Example Solvent(s) |

| Non-polar | Hexamers | Chloroform |

| Polar | Polymeric Chains | Acetonitrile |

| This table illustrates the general trend of phosphonic acid aggregation based on solvent polarity, with specific examples drawn from studies on tert-butylphosphonic acid. |

Advanced Analytical Techniques and Characterization of Isopropylphosphonic Acid

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analytical chemistry of Isopropylphosphonic acid, enabling its separation from complex mixtures for subsequent identification and quantification. The choice of method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The selection of an appropriate stationary phase is critical for achieving effective separation in HPLC. For polar compounds like alkylphosphonic acids, traditional reversed-phase silica-based columns can be challenging. Porous Graphitic Carbon (PGC) has emerged as a highly effective stationary phase for this purpose. nih.govresearchgate.netnih.gov

PGC offers a unique retention mechanism that is not solely based on hydrophobicity. Its flat, crystalline, and polarizable surface allows for strong interactions with polar and structurally related compounds. researchgate.net This "polar retention effect" enables the retention and separation of highly polar analytes that are poorly retained on conventional C18 columns. researchgate.net An HPLC separation of various alkyl phosphonic acids, including this compound, was successfully achieved using a PGC adsorbent (Hypercarb). nih.govresearchgate.net The unique properties of PGC also allow it to discriminate between closely related compounds, such as isomers. researchgate.net

Table 1: Characteristics of Porous Graphitic Carbon (PGC) as a Stationary Phase for this compound Analysis

| Property | Description | Reference |

|---|---|---|

| Material | Pure, graphitized carbon | researchgate.net |

| Retention Mechanism | Primarily based on polarizability and molecular geometry, allowing for strong retention of polar analytes. | researchgate.net |

| Advantages | Excellent chemical stability at extreme pH values and high temperatures; unique selectivity for polar and structurally similar compounds. |

| Application | Successful separation of a mixture of alkylphosphonic acids, including methyl-, ethyl-, n-propyl-, and this compound. | nih.govresearchgate.net |

Mobile phase composition is a key parameter that is optimized to achieve the desired separation. For the analysis of phosphonic acids on a PGC column, volatile mobile phases are necessary, especially when coupled with mass spectrometry (MS) detection. nih.gov A step gradient of formic acid concentration in an aqueous mobile phase has been effectively used for the separation of alkylphosphonic acids. nih.govresearchgate.net

The use of formic acid serves multiple purposes: it controls the pH of the mobile phase, influences the ionization state of the phosphonic acids, and competes with the analytes for interaction sites on the PGC surface, thereby modulating their retention. researchgate.net By carefully controlling the gradient, a good separation of various phosphonic acids, including this compound, can be achieved. nih.govresearchgate.net For mass spectrometry compatible applications, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com

Table 2: Example of a Formic Acid Gradient Program for HPLC Separation of Alkylphosphonic Acids on a PGC Column

| Time (min) | % Formic Acid in Water | Purpose | Reference |

|---|---|---|---|

| 0-5 | 0.1% | Initial elution of less retained compounds | researchgate.net |

| 5-20 | 0.1% -> 1.0% | Gradient elution to separate compounds with varying polarities | nih.gov |

| 20-25 | 1.0% | Elution of strongly retained compounds | nih.gov |

| 25-30 | 0.1% | Column re-equilibration | researchgate.net |

This table is a representative example; the actual gradient profile may vary depending on the specific application and instrument.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and high polarity of phosphonic acids, direct analysis by GC is challenging. nih.gov Therefore, a derivatization step is typically required to convert them into more volatile and less polar derivatives. gcms.czcolostate.edu

Derivatization chemically modifies the analyte to make it suitable for GC analysis. colostate.edu This process can increase volatility, improve thermal stability, and enhance detector response. gcms.cz

Pentafluorobenzyl (PFB) Esters : Alkylation to form PFB esters is a common derivatization method for acidic compounds. researchgate.net The reaction of this compound with pentafluorobenzyl bromide (PFBBr) under basic conditions yields the corresponding di-pentafluorobenzyl ester. nih.govresearchgate.net These derivatives are significantly more volatile and are suitable for GC analysis. researchgate.net Furthermore, the presence of five fluorine atoms in the PFB group makes these derivatives highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, allowing for very low detection limits. researchgate.net The PFB derivatives are also noted to be more stable than the commonly used trimethylsilyl (B98337) derivatives. researchgate.net

Trimethylsilyl (TMS) Derivatives : Silylation is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl group. researchgate.networdpress.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert phosphonic acids into their TMS esters. This derivatization significantly reduces the polarity and increases the volatility of the compounds, making them amenable to GC analysis. nih.gov The resulting TMS derivatives are thermally stable and can be readily separated on standard GC columns.

Table 3: Comparison of Derivatization Strategies for GC Analysis of this compound

| Derivatization Agent | Derivative Formed | Key Advantages | Key Considerations | Reference |

|---|---|---|---|---|

| Pentafluorobenzyl Bromide (PFBBr) | O,O-dipentafluorobenzyl isopropylphosphonate | High stability; excellent sensitivity with ECD and NCI-MS. | Requires basic conditions for the reaction. | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | this compound, bis(trimethylsilyl) ester | Well-established method; reagents are readily available; forms volatile and thermally stable derivatives. | Derivatives can be sensitive to moisture. | researchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow capillary. usp.orgmdpi.com It is particularly well-suited for the analysis of charged molecules like this compound. ubaya.ac.id

In CE, the separation is driven by the electrophoretic mobility of the analyte, which is dependent on its charge-to-size ratio. usp.org this compound, being an acid, will be negatively charged at a suitable pH and will migrate towards the anode. The separation of different phosphonic acids can be achieved by optimizing parameters such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. ubaya.ac.idnih.gov The use of coated capillaries can help to minimize the interaction of analytes with the capillary wall, leading to improved peak shape and reproducibility. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents, making it a "green" analytical technique. mdpi.com

Table 4: Key Parameters in Capillary Electrophoresis for this compound Analysis

| Parameter | Influence on Separation | Typical Conditions/Considerations | Reference |

|---|---|---|---|

| Background Electrolyte (BGE) pH | Determines the ionization state and electrophoretic mobility of the analyte. | A pH above the pKa of this compound will ensure it is fully deprotonated and negatively charged. | ubaya.ac.idnih.gov |

| BGE Composition | Affects the ionic strength, conductivity, and potential for interaction with the analyte. | Buffers such as phosphate (B84403) or borate are commonly used. | mdpi.com |

| Applied Voltage | The driving force for migration; higher voltages lead to faster separations but can cause Joule heating. | Optimization is required to balance analysis time and resolution. | usp.org |

| Capillary Type | The inner surface can be uncoated (fused silica) or coated to control the electroosmotic flow and reduce analyte adsorption. | Coated capillaries are often preferred for reproducible analysis of charged analytes. | nih.gov |

Microchip Electrophoresis with Capacitively Coupled Contactless Conductivity Detection (C4D)

Microchip electrophoresis (MCE) is a miniaturized analytical technique that offers rapid and efficient separations of charged species in microfluidic channels mdpi.com. When coupled with capacitively coupled contactless conductivity detection (C4D), it becomes a powerful tool for analyzing ionic species like this compound without direct electrode contact with the sample, thereby preventing contamination and electrode fouling rsc.orgscienceopen.comresearchgate.net.

The MCE-C4D system operates by applying a high voltage across a microchip, causing ions to migrate at different velocities based on their charge and size mdpi.com. The C4D detector consists of two electrodes positioned on the outside of the microfluidic channel researchgate.net. An alternating current is applied to one electrode, and the resulting signal is picked up by the second. Changes in the conductivity of the solution inside the channel, which occur as different ion zones pass the detector, are measured researchgate.net. This technique is noted for its low cost, ease of miniaturization, and suitability for MCE applications nih.gov.

Research has demonstrated the successful application of MCE-C4D for the ultra-fast analysis of various small ions, achieving separations in seconds with minimal sample and reagent consumption mdpi.comrsc.org. For instance, the separation of inorganic cations like Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺) has been achieved with limits of detection in the micromolar range nih.gov. While specific studies focusing solely on this compound are not prevalent, the established success of MCE-C4D in separating other polar, ionic compounds, such as water-soluble vitamins and metal cations, underscores its potential for the analysis of IPPA rsc.org. The operational frequency of the C4D detector is a critical parameter that is optimized to achieve the best signal response, often falling in the range of 200-350 kHz depending on the specific setup and analytes nih.govedaq.com.

Solid-Phase Extraction (SPE) for Sample Preparation

Solid-phase extraction (SPE) is a widely used sample preparation technique designed to isolate and concentrate analytes from complex matrices while removing interfering substances researchgate.netwebsiteonline.cn. This is particularly crucial for the analysis of trace amounts of compounds like this compound in environmental or biological samples websiteonline.cnraykolgroup.com. The SPE process generally involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest mdpi.com.

The choice of sorbent is critical for the effective extraction of polar organophosphorus compounds. Due to the high polarity of alkylphosphonic acids, conventional reversed-phase sorbents like C18 may provide poor retention nih.gov. Therefore, sorbents with different retention mechanisms are often required. Materials such as activated charcoal, graphitized carbon black, and polymeric sorbents have been successfully used for the extraction of related phosphonic acids from aqueous samples cabidigitallibrary.orgnih.gov.

For example, an ion-pair SPE method has been developed for the analysis of various alkylphosphonic acids in water. In this method, an ion-pairing reagent is added to the aqueous sample, which then allows the analytes to be retained on an activated charcoal cartridge nih.gov. The retained compounds are subsequently eluted with a polar solvent like methanol (B129727) nih.gov. This approach has demonstrated high recoveries (above 95%) for several alkylphosphonic acids nih.gov. The versatility of SPE allows it to be used for various purposes, including purification, trace enrichment, and class fractionation, making it an indispensable tool for preparing samples for subsequent analysis by techniques like GC-MS or LC-MS websiteonline.cn.

| SPE Parameter | Description | Relevance for this compound |

| Sorbent Type | The solid material that retains the analyte. | Polar-compatible sorbents like activated charcoal, graphitized carbon, or specific polymeric phases are often required for polar compounds like IPPA cabidigitallibrary.orgnih.gov. |

| Conditioning Solvent | Prepares the sorbent for sample loading. | Typically methanol followed by water to activate the sorbent and ensure proper interaction with the aqueous sample. |

| Loading Solvent | The sample matrix, usually aqueous. | The pH of the sample can be adjusted to optimize the retention of the acidic IPPA. |

| Washing Solvent | Removes interfering compounds. | A weak solvent that removes impurities without eluting the analyte of interest. |

| Elution Solvent | Recovers the analyte from the sorbent. | A strong solvent, often a polar organic solvent like methanol or acetonitrile (B52724), is used to desorb IPPA from the sorbent nih.gov. |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. For phosphorus-containing compounds like this compound, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.

³¹P NMR Spectroscopy: ³¹P NMR is particularly effective for analyzing organophosphorus compounds due to its wide chemical shift range and the 100% natural abundance of the ³¹P isotope huji.ac.il. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, allowing for the differentiation of phosphorus atoms in different oxidation states and molecular structures oxinst.com. Spectra are typically acquired with ¹H decoupling to simplify the signals into sharp singlets, though coupled spectra can be used to determine P-H coupling constants huji.ac.il. The chemical shift of phosphonic acids is also sensitive to pH, which can be used to determine the pKa values of the compound nih.govresearchgate.net. For related phosphonic acid derivatives, ³¹P chemical shifts have been reported to vary significantly based on the substituents and the pH of the medium researchgate.net.

¹H NMR Spectroscopy: ¹H NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, the spectrum would be expected to show signals corresponding to the methine (CH) proton and the methyl (CH₃) protons of the isopropyl group, as well as the proton attached directly to the phosphorus atom (P-H) and the acidic hydroxyl (OH) protons. The splitting patterns of these signals, caused by spin-spin coupling, provide valuable information about the connectivity of the atoms. For example, the methine proton signal would be split by the adjacent methyl protons and the phosphorus atom.

| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constants (J) |

| ³¹P | Varies with pH and solvent | Doublet of septets (¹H-coupled) | J(P,H) and J(P,CH) |

| ¹H (P-OH) | Broad, variable | Singlet | N/A |

| ¹H (P-CH) | ~1.8-2.5 ppm | Multiplet | J(H,H) and J(H,P) |

| ¹H (CH₃) | ~1.0-1.3 ppm | Doublet of doublets | J(H,H) and J(H,P) |

| Note: Expected values are approximate and can vary based on solvent, concentration, and pH. |

Concentration-Dependent Aggregation Studies

The aggregation behavior of molecules in solution can be studied using NMR spectroscopy. Changes in chemical shifts, signal broadening, or variations in nuclear Overhauser effect (NOE) signals as a function of concentration can indicate the formation of intermolecular aggregates, such as dimers or larger oligomers. This is often driven by hydrogen bonding, particularly for molecules like this compound which possess a phosphonic acid group capable of acting as both a hydrogen bond donor and acceptor. While specific aggregation studies for this compound are not detailed in the provided search results, the principles of using NMR to study such phenomena are well-established for other organic acids.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. It is widely used for the identification and quantification of organophosphorus compounds mdpi.com.

For this compound, MS analysis typically involves an ionization technique followed by mass analysis. Due to the polar and non-volatile nature of IPPA, techniques like Electrospray Ionization (ESI) are often used, especially in conjunction with liquid chromatography (LC-MS) mdpi.com. In ESI, the molecule can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion to produce a characteristic fragmentation pattern that is useful for structural confirmation and sensitive quantification mdpi.com.

GC-MS and LC-MS for Identification and Quantification

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of this compound and related compounds in various samples.

GC-MS Analysis: Direct analysis of highly polar and low-volatility compounds like this compound by GC-MS is challenging nih.govmdpi.com. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form nih.govmdpi.comresearchgate.net. Common derivatization methods include silylation (e.g., with BSTFA) or alkylation (e.g., methylation with diazomethane or pentafluorobenzylation) nih.govmdpi.comresearchgate.net. After derivatization, the resulting ester is amenable to separation on a standard GC column and detection by MS nih.gov. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification mdpi.com.

LC-MS Analysis: LC-MS is often preferred for the analysis of polar compounds like IPPA because it can handle aqueous samples directly, often without the need for derivatization nih.govmdpi.com. Reversed-phase chromatography can be problematic due to poor retention of such polar analytes nih.gov. Alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or the use of porous graphitic carbon columns are employed to achieve better retention and separation nih.govsepscience.com.

Tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for quantification, offering high selectivity and sensitivity mdpi.comphenomenex.com. The analysis is typically performed using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the [M-H]⁻ ion of IPPA) is selected and fragmented, and one or more specific product ions are monitored mdpi.comwindows.net. This technique allows for quantification at very low levels, often in the parts-per-billion (ng/mL) or parts-per-trillion (pg/mL) range nih.govwindows.netbohrium.comzldm.ru. For example, methods for related phosphonic acids have achieved limits of detection (LOD) as low as 0.6 µg/L in water samples windows.net.

| Technique | Sample Preparation | Ionization Mode | Key Advantages | Key Disadvantages |

| GC-MS | Derivatization (silylation, alkylation) required nih.govmdpi.com. | Electron Ionization (EI), Chemical Ionization (CI) nih.gov. | High chromatographic resolution, extensive spectral libraries. | Requires derivatization, not suitable for thermolabile compounds nih.gov. |

| LC-MS/MS | Often direct injection or simple dilution/filtration; SPE for trace analysis nih.govmdpi.com. | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.govmdpi.com. | High sensitivity and selectivity (MRM), no derivatization needed nih.govmdpi.com. | Matrix effects can suppress ion signal. |

Ion Trap Mass Spectrometry (SRM Mode)

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective targeted mass spectrometry technique. wikipedia.orgcreative-proteomics.comnih.gov While traditionally performed on triple quadrupole instruments, the principles of SRM can be adapted for ion trap mass spectrometers. In this mode, the ion trap performs a series of mass selection and fragmentation steps to monitor specific precursor-to-product ion transitions. washington.edu

For this compound (IPPA), an SRM experiment would typically involve the following steps:

Precursor Ion Selection: The deprotonated molecule [M-H]⁻ or a suitable adduct ion of IPPA is isolated in the ion trap.

Collision-Induced Dissociation (CID): The isolated precursor ion is subjected to fragmentation by collision with an inert gas.

Product Ion Selection: Specific fragment ions characteristic of IPPA are monitored.

A hypothetical SRM transition for this compound (Molecular Weight: 124.08 g/mol ) could be based on the deprotonated molecule [M-H]⁻ at m/z 123. A potential fragmentation pathway could involve the loss of propene (42 Da), leading to the formation of the dihydrogen phosphate anion [H₂PO₃]⁻ at m/z 79.

Hypothetical SRM Transition for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

|---|

This table is based on theoretical fragmentation patterns for alkylphosphonic acids.

The use of ion pairing agents, such as N,N-dimethylhexylamine, can enhance the ionization response of phosphonates in positive ion mode, which could be beneficial for developing SRM methods for these compounds. sigmaaldrich.com

Negative Chemical Ionization (NICI) Mode

Negative Chemical Ionization (NCI) is a soft ionization technique that is particularly well-suited for the analysis of electrophilic compounds or molecules that can readily stabilize a negative charge. gcms.cz For phosphonic acids, NCI typically results in the formation of a deprotonated molecule, [M-H]⁻, with minimal fragmentation. nih.govnih.gov This makes it an excellent technique for molecular weight determination.

The NCI process involves the use of a reagent gas, such as methane or ammonia, which is ionized by an electron beam. The resulting reagent gas ions then react with the analyte molecules through proton abstraction to form [M-H]⁻ ions. gcms.cz

Key characteristics of NCI analysis of organophosphorus compounds include:

High Sensitivity: NCI can be significantly more sensitive than positive ion modes for compounds with high electron affinity. nih.gov

Selectivity: As not all compounds readily form negative ions, NCI provides a degree of selectivity when analyzing complex mixtures.

Molecular Weight Information: The prevalence of the [M-H]⁻ ion provides clear information about the molecular weight of the analyte.

In the context of this compound, NCI mass spectrometry would be expected to produce a prominent ion at m/z 123, corresponding to the deprotonated molecule [C₃H₈O₃P]⁻. Depending on the source conditions, some fragmentation may occur, but it is generally less extensive than with electron ionization. The use of different reagent gases can influence the degree of fragmentation and the types of adduct ions formed. nih.gov For instance, chloride attachment, forming [M+Cl]⁻ adducts, can sometimes be observed, providing additional confirmation of the molecular weight. nih.gov

Multiphoton Ionization Mass Spectrometry (MI/MS)

Multiphoton Ionization (MI) is a photoionization technique where a molecule is ionized by the absorption of two or more photons. When coupled with a mass spectrometer (MS), it provides a highly selective method for analysis, particularly for aromatic compounds. Resonance-Enhanced Multiphoton Ionization (REMPI) is a variant where the ionization process is enhanced by an intermediate resonant electronic state, leading to greater sensitivity and selectivity.

While there is limited specific research on the direct analysis of this compound using MI/MS, the technique is applicable to organophosphorus compounds, especially if they contain a suitable chromophore. For non-aromatic compounds like this compound, direct ionization via MI would likely require high-energy UV lasers. The selectivity of REMPI arises from the fact that only molecules with an absorption spectrum that overlaps with the laser wavelength will be efficiently ionized.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound.

Infrared Spectroscopy (IR) The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Based on studies of other alkylphosphonic acids, the following characteristic bands are expected: researchgate.networldscientific.com

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2900-3000 | ν(C-H) | C-H stretching vibrations of the isopropyl group. |

| ~2500-2700 | ν(O-H) | Broad absorption due to O-H stretching of the P-OH groups, often showing sub-maxima due to strong hydrogen bonding. |

| ~1200-1250 | ν(P=O) | P=O stretching vibration (phosphoryl group). The position is sensitive to hydrogen bonding. |

| ~950-1100 | ν(P-O) | P-O stretching vibrations of the P-OH groups. |

| ~900-950 | δ(P-O-H) | P-O-H bending vibrations. |

This table presents expected vibrational frequencies for this compound based on data for analogous compounds.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. For phosphonic acids, the P=O stretching vibration typically gives a strong Raman signal. The symmetric vibrations of the PO₂ group in the deprotonated form are also expected to be prominent. The C-H and C-C vibrations of the isopropyl group will also be present in the Raman spectrum.

X-ray Diffraction (XRD) for Solid-State Structures

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement within a crystalline solid. libretexts.org A single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and the crystal packing, including intermolecular hydrogen bonding interactions.

Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phases of a solid sample of this compound and to assess its purity. ijcmas.com The resulting diffraction pattern is a fingerprint of the crystalline solid. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. researchgate.net It is particularly useful for studying thin films and self-assembled monolayers (SAMs) of phosphonic acids on various substrates, such as titanium or silicon oxides. nih.govprinceton.edunih.gov

When this compound is adsorbed onto a surface, XPS can be used to:

Confirm the presence of phosphorus, oxygen, and carbon on the surface.

Determine the chemical state of the phosphorus and oxygen atoms, which provides insight into the bonding mechanism between the phosphonic acid headgroup and the surface. princeton.edu

The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For phosphonic acids, the P 2p and O 1s core levels are of particular interest.

Typical Binding Energies for Phosphonate (B1237965) Monolayers

| Element | Core Level | Binding Energy (eV) | Chemical State |

|---|---|---|---|

| Phosphorus | P 2p | ~133-134 | P-O / P=O |

| Oxygen | O 1s | ~531 | P=O |

| Oxygen | O 1s | ~532-533 | P-O-H / P-O-Substrate |

This table is compiled from typical values reported for alkylphosphonic acids on oxide surfaces. nih.govxpsfitting.comaip.orgresearchgate.net

Analysis of the relative areas of the XPS peaks allows for the quantification of the elemental composition of the surface layer.

Elemental Analysis and Microscopic Techniques (e.g., TEM, SEM)

The characterization of this compound involves a variety of advanced analytical techniques to determine its elemental composition and morphology. Elemental analysis provides quantitative information about the constituent elements, while microscopic techniques offer insights into the physical structure of the compound.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a compound. For this compound, with the chemical formula C₃H₉O₃P, the theoretical elemental composition can be calculated from its atomic and molecular weights.

The molecular weight of this compound is 124.08 g/mol . cymitquimica.com The elemental composition is determined by the percentage of each element's mass relative to the total molecular mass.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 29.04 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.31 |

| Oxygen | O | 16.00 | 3 | 48.00 | 38.69 |

| Phosphorus | P | 30.97 | 1 | 30.97 | 24.96 |

| Total | | | | 124.072 | 100.00 |

This table presents the theoretical elemental percentages for this compound based on its chemical formula.

Experimental elemental analysis, typically performed using techniques such as combustion analysis, would be expected to yield results that closely align with these theoretical values, confirming the purity and identity of the synthesized compound.

Microscopic Techniques

Microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the morphology, size, and structure of materials at the micro and nanoscale. nih.govwindows.net While specific research findings on the microscopic analysis of pure this compound are not extensively detailed in publicly available literature, the principles of these techniques allow for a description of how they would be applied for its characterization, particularly in its solid state or as part of a composite material.

Scanning Electron Microscopy (SEM)

SEM is utilized to obtain high-resolution images of the surface topography of a sample. nih.gov An SEM instrument focuses a beam of electrons onto the sample's surface, and the interaction of the electrons with the sample produces various signals that are collected to form an image. nih.gov For this compound in its solid form, SEM analysis could reveal:

Crystal Morphology: The shape and size of the crystals.

Surface Features: The texture and any defects on the crystal surfaces.

Particle Size Distribution: The range and average size of particles in a powdered sample.

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen. nih.gov This technique can provide information on the internal structure of a material. For the analysis of this compound, particularly if incorporated into a polymer matrix or other composite material, TEM could be used to visualize:

Dispersion: The distribution of the acid within the host material.

Crystallinity: By using selected area electron diffraction (SAED), the crystalline nature of the acid could be confirmed.

Nanoscale Morphology: High-resolution TEM could provide insights into the atomic lattice of crystalline this compound.

The application of these microscopic techniques is crucial in materials science applications where this compound may be used as a coating, a component in a composite material, or a functionalizing agent on a surface. The choice between SEM and TEM would depend on whether surface information (SEM) or internal structure (TEM) is of primary interest. nih.gov

Environmental Fate and Degradation of Isopropylphosphonic Acid

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

The carbon-phosphorus bond in phosphonates like isopropylphosphonic acid is notably resistant to abiotic degradation processes such as hydrolysis and photolysis. ornl.govmsu.ru This chemical stability is a key factor contributing to their persistence in the environment. ornl.gov

Hydrolysis: Under typical environmental pH and temperature conditions, the C-P bond is resistant to hydrolysis. ornl.gov While phosphonate (B1237965) esters can be hydrolyzed to phosphonic acids, the cleavage of the P-C bond itself requires aggressive conditions not commonly found in the environment. wikipedia.org The primary abiotic degradation pathway for some parent compounds that lead to the formation of alkylphosphonic acids is hydrolysis. For instance, isopropyl methylphosphonic acid (IMPA) is a hydrolysis product of the chemical warfare agent Sarin (GB). ornl.govnrt.org Subsequently, IMPA can very slowly hydrolyze to form methylphosphonic acid (MPA). ornl.gov However, the isopropyl group in this compound remains bonded to the phosphorus atom under normal environmental hydrolysis conditions.

Photolysis: Direct photolysis of phosphonates by sunlight is generally not a significant degradation pathway. msu.ru The C-P bond's stability makes it resistant to cleavage by photolytic processes. ornl.gov However, indirect photolysis or photocatalytic degradation can occur in the presence of photosensitizing substances. For example, studies on other organophosphonates have shown that their degradation can be enhanced by UV light in the presence of catalysts like titanium dioxide or iron. nih.govresearchgate.netrsc.org These processes often involve the generation of reactive oxygen species that can attack the organic part of the molecule, although the C-P bond itself remains challenging to break. semanticscholar.org Research on the photodegradation of several phosphonates showed that conversion is enhanced in the presence of iron and is significantly influenced by pH. nih.gov

Biotic Degradation Pathways

Microbial activity is the primary driver for the breakdown of this compound in the environment. Prokaryotic microorganisms, in particular, have evolved enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus, and sometimes carbon or nitrogen, especially in nutrient-limited conditions. nih.govulster.ac.uk

The principal mechanism for the microbial degradation of many phosphonates is the action of the C-P lyase enzyme complex. nih.govnih.gov This multi-protein system is typically induced under phosphate (B84403) starvation and is encoded by the phn operon in bacteria like Escherichia coli. nih.govmdpi.com The C-P lyase pathway has a broad substrate specificity, enabling it to break down a variety of alkyl- and arylphosphonates. nih.govresearchgate.net The process involves the uptake of the phosphonate into the bacterial cell, followed by the enzymatic cleavage of the C-P bond to release inorganic phosphate, which can then be assimilated by the cell. mdpi.comresearchgate.net The carbon moiety is released as the corresponding hydrocarbon; in the case of this compound, this would be propane.

While C-P lyase is a major pathway, other microbial enzymes, such as phosphonatases, can also cleave C-P bonds in specific phosphonates, typically those with an amino group on the α- or β-carbon. nih.govnih.gov However, for a simple alkylphosphonic acid like this compound, the C-P lyase pathway is considered the most relevant for biodegradation. researchgate.net

Several factors influence the rate at which microorganisms can degrade this compound.